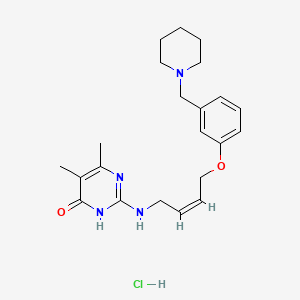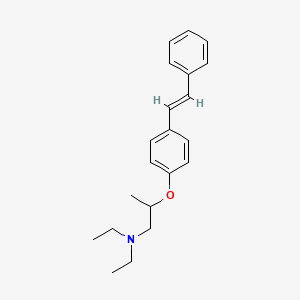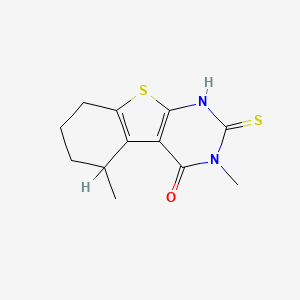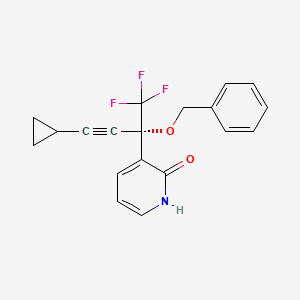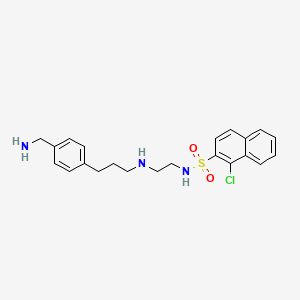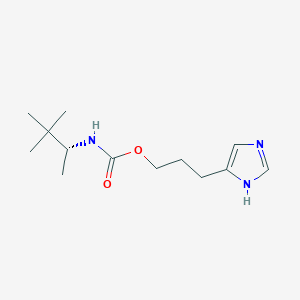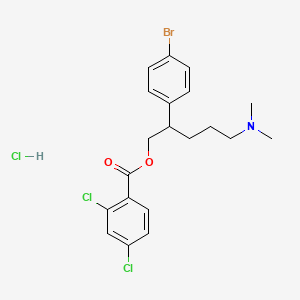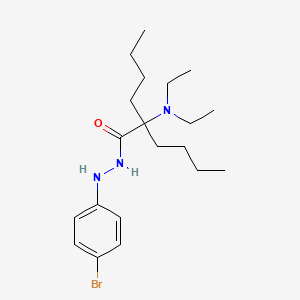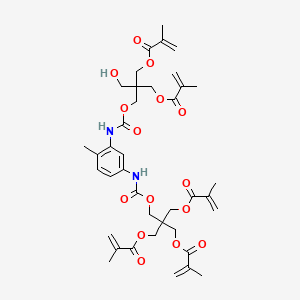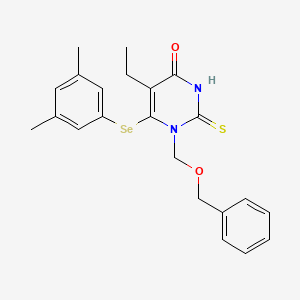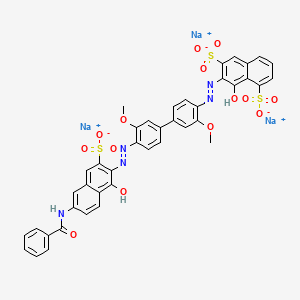
3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate is a chemical compound with the molecular formula C34H42N2O6 It is known for its unique structure, which includes a cyclopropylmethyl group and a tetrahydropyridinyl group attached to a phenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyridinyl ring, the introduction of the cyclopropylmethyl group, and the attachment of the phenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrahydropyridinyl ring can be reduced to form piperidinyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidinyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the tetrahydropyridinyl ring can interact with receptors or enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol
- 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol acetate
- 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol hydrochloride
Uniqueness
Compared to similar compounds, 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate is unique due to its fumarate salt form, which can influence its solubility, stability, and bioavailability. This makes it a valuable compound for specific applications where these properties are crucial.
特性
CAS番号 |
83010-56-4 |
|---|---|
分子式 |
C34H42N2O6 |
分子量 |
574.7 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-5-yl]phenol |
InChI |
InChI=1S/2C15H19NO.C4H4O4/c2*17-15-5-1-3-13(9-15)14-4-2-8-16(11-14)10-12-6-7-12;5-3(6)1-2-4(7)8/h2*1,3-5,9,12,17H,2,6-8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChIキー |
PXBIGNMTOXPASF-WXXKFALUSA-N |
異性体SMILES |
C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


